ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE
Overview
Description
ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranoquinoline core, which is a fused ring system combining pyran and quinoline moieties, along with various functional groups that contribute to its reactivity and biological properties.
Preparation Methods
The synthesis of ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of an aromatic aldehyde with an active methylene compound, followed by cyclization in the presence of a base to form the pyranoquinoline core.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale .
Chemical Reactions Analysis
ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions due to the presence of multiple functional groups. Some common types of reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl or nitro groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activities, the compound is being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation .
The molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-AMINO-5-OXO-4-PHENYL-4H,5H-PYRANO[3,2-C]CHROMENE-3-CARBONITRILE: This compound shares a similar pyranoquinoline core but differs in the presence of a nitrile group instead of an ester group.
Quinolinyl-pyrazoles: These compounds contain a quinoline moiety fused with a pyrazole ring, exhibiting different biological activities and chemical properties.
Indole derivatives: Indole-based compounds have a different core structure but can exhibit similar biological activities, such as anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-amino-9-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-27-22(26)18-16(13-7-5-4-6-8-13)17-19(28-20(18)23)14-11-12(2)9-10-15(14)24-21(17)25/h4-11,16H,3,23H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSCEIHNIPNQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=C2C=C(C=C4)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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